![molecular formula C8H7NOS B15359242 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one is a bicyclic heteroaromatic compound characterized by a fused thieno[2,3-C]pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as thiophene derivatives and pyridine derivatives.
Reaction Steps: The synthesis involves multiple steps, including cyclization reactions, halogenation, and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace substituents on the thieno[2,3-C]pyridine ring.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include alcohols and amines.
Substitution products include various substituted thieno[2,3-C]pyridines.
Coupling products include biaryl compounds and heteroaryl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-C]pyridine: A closely related compound with similar biological activity.
Thieno[3,2-d]pyrimidine:
Thieno[3,4-b]pyridine: A structurally similar compound used in various chemical syntheses.
Uniqueness: 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one stands out due to its specific substitution pattern and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C8H7NOS |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
2-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7NOS/c1-5-4-6-2-3-9-8(10)7(6)11-5/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
FZBPEQSRFAIGPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)C(=O)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


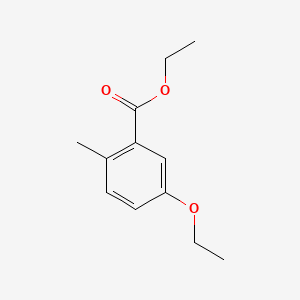

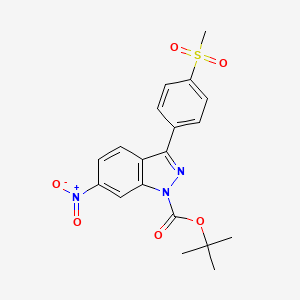

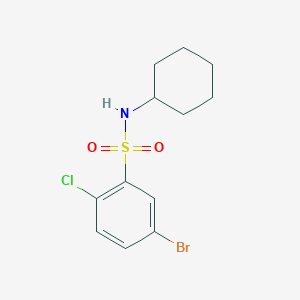
![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
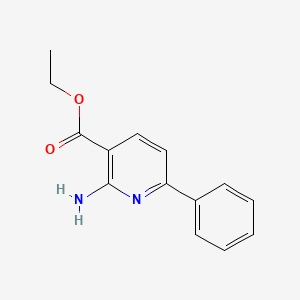
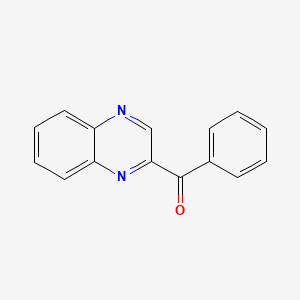
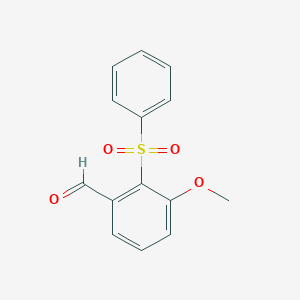
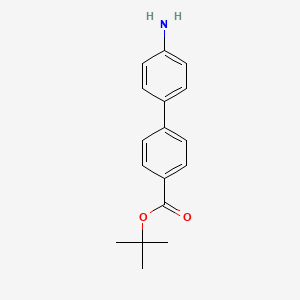

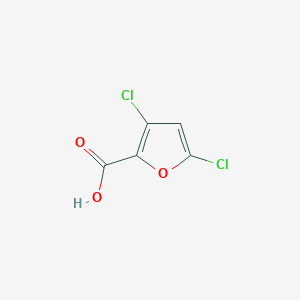
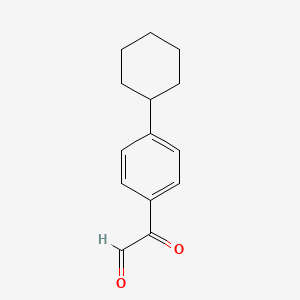
![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)
